molecular formula C12H19ClN2O2 B3095866 N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride CAS No. 1269181-10-3

N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride

Cat. No.: B3095866
CAS No.: 1269181-10-3
M. Wt: 258.74
InChI Key: NBPGZNXLOBWYJW-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride is a synthetic amide derivative characterized by a 3-methylbutanamide backbone linked to a 4-amino-2-methoxyphenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Key structural features include:

  • Aromatic moiety: A 4-amino-2-methoxyphenyl group, enabling hydrogen bonding via the amino (-NH₂) and methoxy (-OCH₃) substituents.
  • Amide chain: A branched 3-methylbutanamide chain, contributing to lipophilicity and steric effects.
  • Ionic form: The hydrochloride salt improves stability and bioavailability .

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3;/h4-5,7-8H,6,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPGZNXLOBWYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methoxybenzoic acid and 3-methylbutanoyl chloride.

    Amidation Reaction: The 4-amino-2-methoxybenzoic acid is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. 3-Chloro-N-(4-methoxyphenyl)propanamide
  • Structure : Features a chloro (-Cl) substituent at the 3-position and a methoxy group at the 4-position on the phenyl ring, with a shorter propanamide chain.
  • Key Differences: The absence of an amino group reduces hydrogen-bonding capacity compared to the target compound. The chloro group increases electronegativity but may reduce solubility in aqueous media. Crystal packing analysis shows C–H···O interactions and classical N–H···O hydrogen bonds, similar to the target compound’s expected behavior .
b. 2-{[1-(Cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]formamido}-3-methylbutanamide
  • Structure : Incorporates a pyrazole ring substituted with a 4-fluorophenyl group and cyclohexylmethyl chain.
  • The fluorophenyl group enhances metabolic stability compared to the amino-methoxyphenyl group .

Backbone Modifications

a. Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate Hydrochloride
  • Structure: An ester derivative with a 4-methoxyphenyl group and a stereospecific (R)-configured amino group.
  • Key Differences :
    • The ester functional group increases susceptibility to hydrolysis compared to the amide in the target compound.
    • The stereochemistry may influence receptor binding specificity in chiral environments .
b. 3-O-Acetyltetrahydro-7α-(1-hydroxy-1-methylbutyl)-6,14-endo-ethenooripavine
  • Structure : A complex opioid analog with a fused ring system and acetylated hydroxyl group.
  • Key Differences :
    • The polycyclic structure enhances rigidity and receptor affinity, contrasting with the flexible 3-methylbutanamide chain of the target compound .

Pharmacologically Relevant Analogs

a. (S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide
  • Structure: A degradant with a thiazole-urea moiety and oxazolidinone ring.

Solubility and Stability

  • The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like 3-chloro-N-(4-methoxyphenyl)propanamide.
  • The amino group in the target compound may increase oxidation susceptibility compared to halogenated analogs .

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substituents Backbone Chain Key Functional Groups Notable Properties
Target Compound 4-Amino-2-methoxyphenyl 3-Methylbutanamide -NH₂, -OCH₃, HCl High solubility, H-bonding
3-Chloro-N-(4-methoxyphenyl)propanamide 4-Methoxy, 3-chloro Propanamide -Cl, -OCH₃ C–H···O crystal interactions
Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate HCl 4-Methoxyphenyl Butanoate ester -COOCH₃, -NH₂, HCl Stereospecific, ester hydrolysis
Pyrazole-containing analog 4-Fluorophenyl, pyrazole 3-Methylbutanamide -F, pyrazole Enhanced metabolic stability

Biological Activity

N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₈ClN₂O₂
  • Molecular Weight : Approximately 258.75 g/mol
  • Functional Groups : Amide, amino, and methoxy groups, which contribute to its solubility and reactivity.

The mechanism of action for this compound involves interactions with specific molecular targets. The amino and methoxy groups enhance its binding affinity to various receptors and enzymes. This compound may modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to observed pharmacological effects such as anti-inflammatory and analgesic properties .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

  • Anticancer Potential : A study investigating the antiproliferative activity of phenolic compounds found that derivatives similar to this compound effectively inhibited cell growth in MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM .
  • Inhibition of Bacterial Secretion Systems : Research on related compounds has indicated their potential as inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for bacterial virulence . This suggests that this compound could also be explored for antibacterial applications.

Comparative Analysis

The following table compares this compound with similar compounds based on structural features and unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-Amino-N-(4-methoxyphenyl)-3-methylbutanamideSimilar amine and butanamide structureDifferent substitution pattern
N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl]Sulfonyl group additionGreater polarity due to sulfonyl group
N-(4-Amino-3-methylphenyl)-3-methylbutanamideVariation in amino substitutionPotentially different biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via isocyanide-based multicomponent reactions (IMCRs), which offer modularity for structural diversification. For example, a Mannich-type reaction using polyformaldehyde and dialkylamine hydrochloride in refluxing ethanol has been employed for similar amino-substituted amides . Optimizing stoichiometry (e.g., 8.0 mmol isocyanide) and purification via column chromatography typically yields ~68% purity. Reaction temperature and solvent polarity should be adjusted to minimize byproducts like unreacted intermediates.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR should confirm the methoxy group (δ ~3.8 ppm for OCH3_3) and amide carbonyl (δ ~168 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for validating the molecular ion peak (e.g., [M+H]+^+ at m/z 285.1475 for C12_{12}H17_{17}N2_2O2_2Cl).
  • HPLC : Purity ≥98% can be confirmed using a C18 column with UV detection at λmax ~255 nm, referencing similar compounds .

Q. What solvents are optimal for dissolving this compound in biological assays?

  • Solubility Profile : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 50 mM. For cell-based studies, dilute stock solutions in PBS or culture media to ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with protease targets in tissue engineering?

  • Biological Applications : At 105^{-5} M, this compound acts as a matrix metalloproteinase (MMP) inhibitor, stabilizing elastic fibers in skin-equivalent models. Its methoxyphenyl group facilitates competitive binding to MMP active sites, while the 3-methylbutanamide moiety enhances metabolic stability. Co-administration with heparanase inhibitors synergistically promotes microfibril assembly, as shown in electron microscopy studies .

Q. How do metabolic pathways influence the compound’s pharmacokinetics in preclinical models?

  • Metabolic Characterization : Phase I metabolism involves hepatic CYP450-mediated oxidation of the methoxy group to catechol derivatives, followed by glucuronidation. LC-MS/MS analysis of plasma samples (0–24 h post-dose) reveals a half-life of ~3.5 h in rodents. The hydrochloride salt improves bioavailability (~75% in rats) compared to freebase forms .

Q. What strategies address contradictions in receptor binding data for cannabinoid-related targets?

  • Data Reconciliation : Discrepancies in CB1/CB2 receptor affinity (e.g., IC50_{50} variability across assays) may arise from differences in membrane preparation or radioligand selection. Use orthogonal methods:

  • Competitive Binding Assays : Compare displacement of [3H^3H]CP-55,940 vs. [3H^3H]SR141716A.
  • Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing human CB1/CB2.
  • Computational docking studies suggest the 4-amino group forms hydrogen bonds with Ser383 (CB1), while the methylbutanamide tail engages in hydrophobic interactions .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

  • Impurity Profiling : Common impurities include desmethyl intermediates (from incomplete O-methylation) and hydrochloride counterion variants. Strategies:

  • UHPLC-MS : Use a charged aerosol detector (CAD) for non-UV-active impurities.
  • Ion Chromatography : Quantify chloride content (theoretical ~12.4%) to confirm stoichiometry.
  • Forced Degradation : Expose to heat/humidity (40°C/75% RH for 14 days) to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride
Reactant of Route 2
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N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride

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